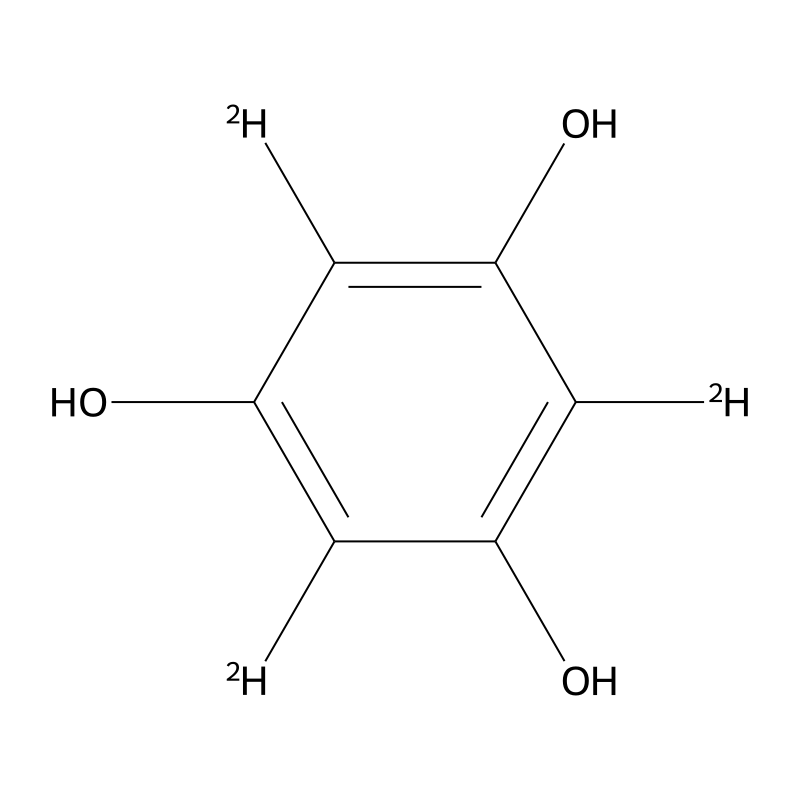

2,4,6-Trideuteriobenzene-1,3,5-triol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2,4,6-Trideuteriobenzene-1,3,5-triol is an isotopically labeled derivative of benzene-1,3,5-triol, where three hydrogen atoms in the benzene ring have been replaced with deuterium atoms. Its chemical formula is CDO. This compound is significant in various fields of research, particularly in studies involving isotopic labeling for tracing mechanisms in biological and chemical processes.

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

- Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

- Substitution Reactions: The deuterated hydrogen atoms can affect the kinetics of electrophilic aromatic substitution reactions due to the isotope effect.

Synthesis of 2,4,6-trideuteriobenzene-1,3,5-triol typically involves:

- Deuteration of Benzene-1,3,5-triol: This can be achieved through various methods including:

- Exchange Reactions: Using deuterated solvents or reagents under acidic or basic conditions.

- Catalytic Hydrogenation: Involving deuterium gas (D) under specific catalytic conditions to replace hydrogen atoms with deuterium.

- Purification: After synthesis, purification methods such as recrystallization or chromatography may be employed to isolate the desired product from by-products.

2,4,6-Trideuteriobenzene-1,3,5-triol has applications in:

- Nuclear Magnetic Resonance Spectroscopy: As a standard or internal reference due to its unique isotopic signature.

- Metabolic Studies: Used in tracing studies to understand metabolic pathways involving phenolic compounds.

- Pharmaceutical Research: Potentially useful in drug development where isotopic labeling can provide insights into drug metabolism and efficacy.

Several compounds share structural similarities with 2,4,6-trideuteriobenzene-1,3,5-triol. Here are a few notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Benzene-1,3,5-triol | CHO | Non-deuterated version; common phenolic compound |

| 2-Chlorobenzene-1,3,5-triol | CHClO | Contains chlorine; affects reactivity |

| 2-Fluorobenzene-1,3,5-triol | CHF O | Contains fluorine; alters electronic properties |

| 2,4-Dihydroxybenzaldehyde | CHO | Aldehyde functional group; different reactivity |

The uniqueness of 2,4,6-trideuteriobenzene-1,3,5-triol lies in its isotopic labeling which provides distinct advantages in analytical chemistry and biological studies compared to its non-deuterated counterparts and halogenated derivatives.